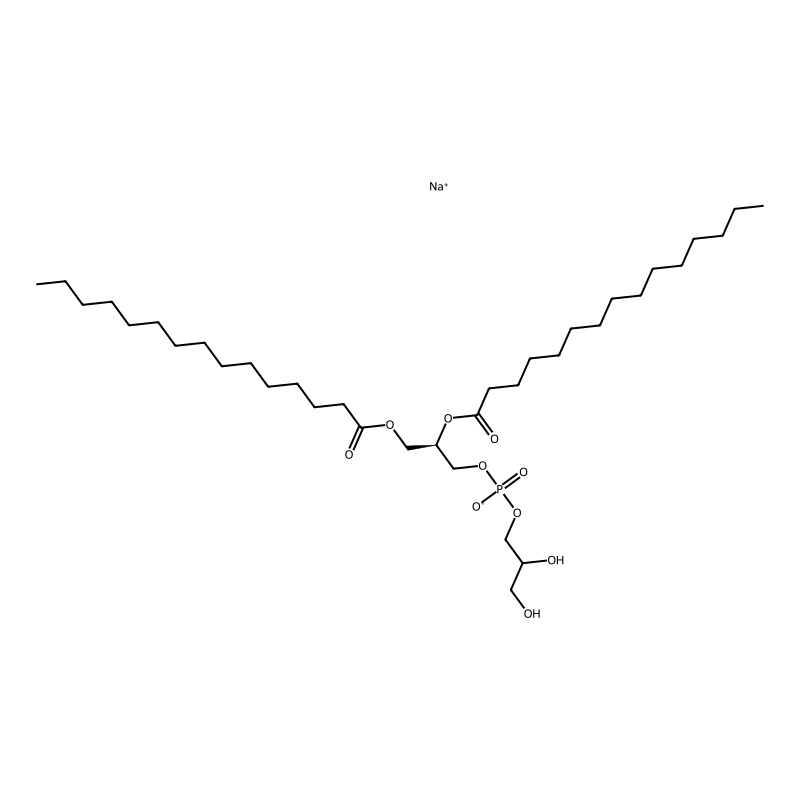Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Scientific Field
Summary of the Application
Deuterium-labeled compounds like this one are often used as tracers during the drug development process They can help researchers track the distribution and metabolism of the drug in the body
Methods of Application or Experimental Procedures
The compound would be incorporated into the drug molecule, and then the drug would be administered to the test subject (often laboratory animals). .
Results or Outcomes
The use of deuterium-labeled compounds can provide valuable information about a drug’s pharmacokinetic and metabolic profiles This can help researchers optimize the drug’s properties and potentially improve its efficacy and safety
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex phospholipid compound characterized by its unique structure, which includes a phosphate group and long-chain fatty acid moieties. This compound features two pentadecanoyloxy groups attached to a glycerol backbone, along with two hydroxyl groups that contribute to its amphiphilic nature, making it suitable for various biological and pharmaceutical applications. The sodium salt form enhances its solubility in aqueous environments, facilitating its use in formulations.
The chemical reactivity of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can be attributed to its functional groups:
- Phosphorylation: The phosphate group can participate in esterification reactions, forming bonds with alcohols or amines.
- Hydrolysis: Under acidic or basic conditions, the ester bonds can undergo hydrolysis, releasing fatty acids and glycerol derivatives.
- Transesterification: The compound can react with other alcohols to exchange fatty acid chains, potentially modifying its properties for specific applications.
These reactions are significant for modifying the compound's characteristics for desired biological activities.
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibits various biological activities:
- Cell Membrane Interaction: Due to its phospholipid nature, it can integrate into cell membranes, influencing membrane fluidity and permeability.
- Immunomodulatory Effects: Research has indicated that similar phospholipid compounds can modulate immune responses by activating specific immune cell types.
- Antimicrobial Properties: Some studies suggest that compounds with long-chain fatty acids exhibit antimicrobial activity against various pathogens.
These properties make it a candidate for drug delivery systems and therapeutic formulations.
The synthesis of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves several steps:
- Glycerol Derivatization: Starting from glycerol, the hydroxyl groups are modified to introduce pentadecanoyl chains through esterification.
- Phosphorylation: The resulting compound is then phosphorylated using phosphorus oxychloride or similar reagents to introduce the phosphate group.
- Sodium Salting: Finally, sodium ions are introduced to form the sodium salt of the compound, enhancing its solubility.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate has several notable applications:
- Drug Delivery Systems: Its amphiphilic nature allows it to form liposomes or micelles for encapsulating hydrophobic drugs.
- Cosmetic Formulations: It is used in skincare products due to its moisturizing properties and ability to enhance skin penetration of active ingredients.
- Biological Research: The compound serves as a model system for studying membrane dynamics and interactions in cellular biology.
Interaction studies involving Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate focus on its behavior in biological systems:
- Cellular Uptake: Investigations into how this compound interacts with cell membranes reveal insights into endocytosis mechanisms and cellular uptake efficiency.
- Protein Binding: Studies assess how this phospholipid binds to proteins involved in signaling pathways or membrane transport.
- Toxicity Assessments: Evaluations of cytotoxicity in various cell lines help determine safe concentrations for therapeutic use.
These studies are crucial for understanding the compound's potential as a therapeutic agent.
Several compounds share structural similarities with Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Disodium [3-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] | Contains a phosphate group and long-chain fatty acids | Has multiple double bonds in fatty acids |
| 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | Phospholipid structure with glycerol backbone | Choline head group enhances membrane stability |
| 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Similar amphiphilic properties | Shorter fatty acid chains compared to pentadecanoyloxy groups |
These comparisons underscore the unique characteristics of Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate regarding its long-chain fatty acid composition and potential applications in drug delivery and biochemistry.








